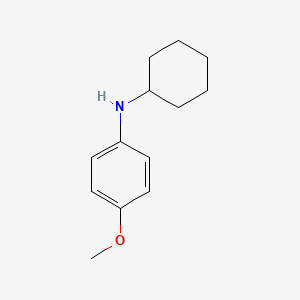
N-cyclohexyl-4-methoxyaniline
Descripción general
Descripción
N-cyclohexyl-4-methoxyaniline is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
N-cyclohexyl-4-methoxyaniline serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions, makes it valuable in the development of new compounds with potential applications in pharmaceuticals and agrochemicals.
Biological Studies
The compound has been investigated for its biological activities, particularly in enzyme inhibition studies. Its structural similarity to biologically active molecules allows it to interact with enzymes and receptors, making it a candidate for research in drug development.
Case Study: Enzyme Inhibition
Research indicates that this compound analogs can inhibit enzymes involved in critical pathways, such as BACE1, which is implicated in Alzheimer's disease. The structure-activity relationship studies reveal that modifications on the aromatic ring can significantly alter inhibitory effects, providing insights into therapeutic development strategies.
Material Science
This compound is also explored for its potential use in the production of specialty chemicals and materials with specific properties. Its hydrophobic characteristics may enhance the performance of polymers and coatings.
This compound has demonstrated various biological activities:
- Antiviral Activity : Compounds similar to this compound have shown efficacy against viruses such as herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). Modifications in the molecular structure can enhance antiviral potency.
- Inhibition of Enzymatic Activity : Studies indicate that structural modifications can lead to significant alterations in the inhibition of key enzymes involved in neurodegenerative diseases.
Antiviral Efficacy Study
A study evaluated the antiviral properties of several 4-substituted analogs against HSV-1 and HSV-2. The findings revealed that certain structural modifications led to enhanced selectivity and potency against these viruses.
Enzyme Inhibition Analysis
Research on related compounds highlighted how variations in substituents on the aromatic ring affect their reactivity and biological activity. This emphasizes the importance of structural modifications in designing effective therapeutics.
Análisis De Reacciones Químicas
Catalytic Coupling Reactions
N-cyclohexyl-4-methoxyaniline participates in ruthenium-catalyzed deaminative coupling reactions to form symmetric and unsymmetric secondary amines. Key findings include:
-
Mechanism : The reaction proceeds via a Ru-imine intermediate generated through dehydrogenation of the amine substrate. Nucleophilic addition of a second amine forms a Ru–1,1-diamine species, followed by C–N bond cleavage to yield the product .
-
Kinetics : A Hammett plot (ρ = −0.79 ± 0.1) for coupling with para-substituted benzylamines indicates a significant cationic character buildup at the amine during the reaction .
-
Isotope Effect : A carbon isotope effect (¹³C ratio = 1.015) at the α-carbon confirms C–N bond cleavage as the rate-limiting step .
| Reaction Conditions | Catalyst System | Yield (%) |
|---|---|---|
| 130°C, 16 h | Ru/L1 | 86–89 |
| Chlorobenzene solvent | (0.75 mol % Ru) |
Alkylation and Acylation
The amine group undergoes nucleophilic substitution with alkyl halides or acylating agents:
-
Alkylation : Reacts with benzyl chlorides under mild conditions (e.g., K₂CO₃, DMF, 60°C) to form tertiary amines.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.
Example :
Oxidation Reactions
The methoxy-substituted aromatic ring is susceptible to oxidative degradation under strong conditions:
-
Ruthenium-Catalyzed Oxidation : Forms quinone derivatives in the presence of RuCl₃ and NaIO₄ as the oxidizing agent .
-
Side Reaction : Competing oxidation of the cyclohexyl group can occur, leading to cyclohexanone byproducts under acidic conditions .
Electrophilic Aromatic Substitution
The para-methoxy group activates the aromatic ring toward electrophilic substitution:
-
Nitration : Reacts with nitric acid/sulfuric acid to yield 3-nitro-4-methoxy-N-cyclohexylaniline .
-
Sulfonation : Forms sulfonic acid derivatives at elevated temperatures .
Regioselectivity :
-
Electron-donating methoxy group directs incoming electrophiles to the ortho and para positions relative to itself.
Reductive Reactions
-
Hydrogenation : The cyclohexyl group remains stable under typical hydrogenation conditions (H₂, Pd/C), but the aromatic ring can be reduced to a cyclohexane derivative under high-pressure H₂ (50–100 atm).
Complexation with Transition Metals
The amine nitrogen coordinates to transition metals, forming complexes used in catalysis:
-
Ru Complexes : Serve as intermediates in coupling reactions (see Section 1) .
-
Pd Complexes : Facilitate cross-coupling reactions in syntheses of heterocycles .
Side Reactions and Stability
Propiedades
Número CAS |
780-02-9 |
|---|---|
Fórmula molecular |
C13H19NO |
Peso molecular |
205.3 g/mol |
Nombre IUPAC |
N-cyclohexyl-4-methoxyaniline |
InChI |
InChI=1S/C13H19NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3 |
Clave InChI |
BCEHDRNCEWCNIW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2CCCCC2 |
SMILES canónico |
COC1=CC=C(C=C1)NC2CCCCC2 |
Key on ui other cas no. |
780-02-9 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













